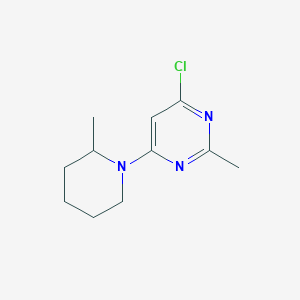

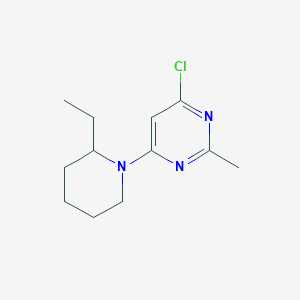

4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine

Descripción general

Descripción

“4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with organolithium reagents . For instance, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Chemical Reactions Analysis

Pyrimidines are known to undergo a variety of chemical reactions. For example, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine: is a compound that can be utilized in the design and synthesis of new pharmaceuticals. Piperidine derivatives, such as this compound, are present in more than twenty classes of pharmaceuticals . They are particularly important in the development of drugs due to their structural significance and versatility in chemical reactions. This compound could be used to create novel molecules with potential therapeutic effects, especially in targeting neurological disorders where piperidine structures are often beneficial.

Agriculture

In the agricultural sector, pyrimidine derivatives are explored for their potential use as nitrification inhibitors or pesticides . The specific structure of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine could be investigated for its efficacy in enhancing the uptake of nutrients by plants or protecting crops from pests, contributing to increased agricultural productivity.

Material Science

The compound’s role in material science could be significant, particularly in the development of new polymers or coatings that require specific molecular architectures for enhanced properties . Its pyrimidine core could be a key component in creating materials with desired thermal or mechanical characteristics.

Environmental Science

Environmental science research could benefit from the use of 4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine in studying the degradation of organic compounds or in the synthesis of molecules that can aid in environmental remediation processes . Its potential to form bonds with various pollutants could be harnessed to create more efficient methods of pollution control.

Analytical Chemistry

This compound can serve as a standard or reference in analytical chemistry, aiding in the calibration of instruments or as a reagent in the detection and quantification of other substances . Its stability and reactivity make it suitable for use in various analytical techniques.

Biochemistry

In biochemistry, the compound’s piperidine moiety is of interest due to its presence in many bioactive molecules . It could be used in the study of enzyme-substrate interactions or in the synthesis of probes for biochemical pathways, providing insights into cellular processes and mechanisms.

Mecanismo De Acción

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects including anti-inflammatory properties .

Mode of Action

It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

It is known that pyrimidines can affect the pathways related to inflammation .

Result of Action

It is known that pyrimidines can have anti-inflammatory effects .

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-5-3-4-6-15(8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTCFNGGGKYKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

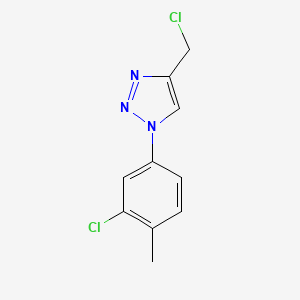

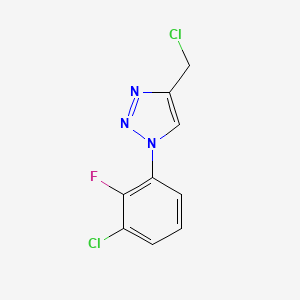

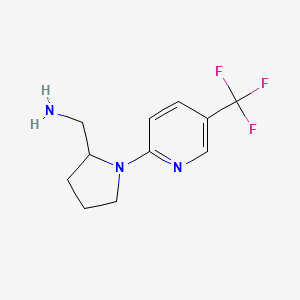

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)

![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467433.png)

![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)

![N-[(3,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467439.png)

![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)